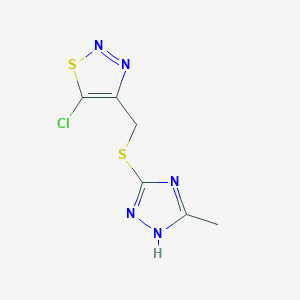
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of 5-methyl-4h-1,2,4-triazole-3-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment would be employed to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazole and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,2,3-thiadiazole: Lacks the triazole ring but shares the thiadiazole core.
5-Methyl-4h-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the thiadiazole core.
Uniqueness
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is unique due to the presence of both the thiadiazole and triazole rings, which confer a combination of biological activities and chemical reactivity that is not found in compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C6H6ClN5S2 |
|---|---|
Molekulargewicht |
247.7 g/mol |
IUPAC-Name |
5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole |
InChI |
InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
YFLJWVYEIMLOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)SCC2=C(SN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


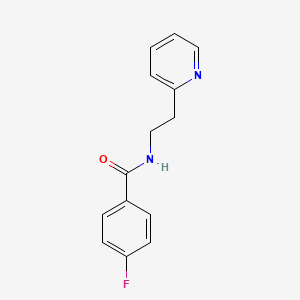
![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
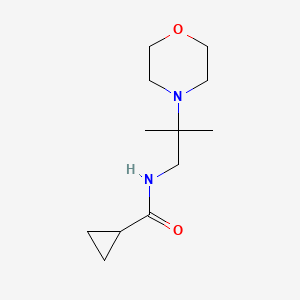
![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)
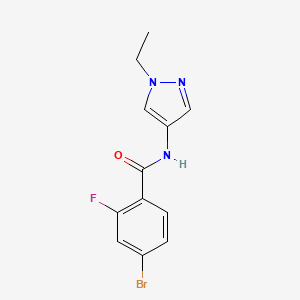


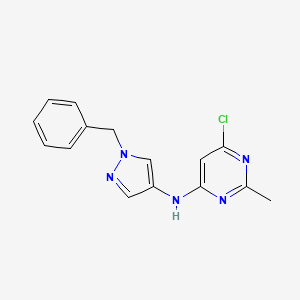
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)
![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
